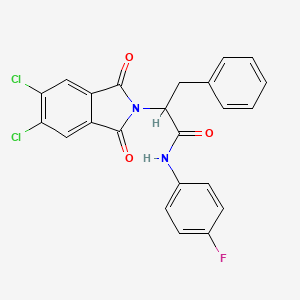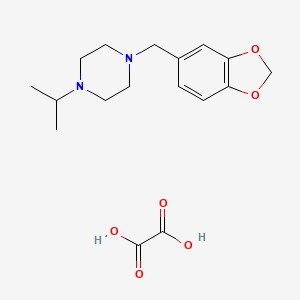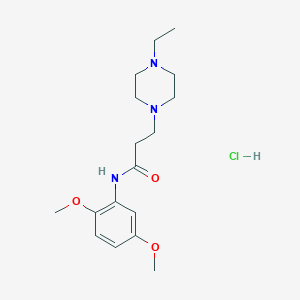![molecular formula C18H25N3O6S B3939685 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3939685.png)
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate
Overview
Description
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate is not fully understood, but it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been found to bind to specific receptors in the brain, such as the 5-HT1A receptor, and modulate their activity, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has also been found to modulate the activity of neurotransmitter systems in the brain, resulting in its anxiolytic and anti-depressant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows for precise modulation of neurotransmitter systems and reduces the risk of off-target effects. However, one of the limitations of using 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of the potential therapeutic applications of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate and its potential side effects.
Scientific Research Applications
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate neurotransmitter systems in the brain.
properties
IUPAC Name |
oxalic acid;3-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S.C2H2O4/c1-2-11-22(20,21)19-9-7-18(8-10-19)13-14-12-17-16-6-4-3-5-15(14)16;3-1(4)2(5)6/h3-6,12,17H,2,7-11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYDNHFRIWNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-furylmethyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3939603.png)
![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3939618.png)

![1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939631.png)


![1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939640.png)
![N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3939645.png)
![N-(2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3939654.png)

![3-{[4-(acetyloxy)benzoyl]amino}-4-methylbenzoic acid](/img/structure/B3939665.png)
![5-(4-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939667.png)

![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)